2,6-Bis(2-pyridyl)-4(1H)-pyridone
Overview
Description
2,6-Bis(2-pyridyl)-4(1H)-pyridone is a heterocyclic compound that features a pyridone core with two pyridyl substituents at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-pyridyl)-4(1H)-pyridone typically involves the condensation of 2-pyridinecarboxaldehyde with 2-aminopyridine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization and oxidation to yield the desired pyridone compound. Common reagents used in this synthesis include acetic acid and hydrogen peroxide as the oxidizing agent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(2-pyridyl)-4(1H)-pyridone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which can further participate in various chemical transformations.
Reduction: Reduction of the pyridone ring can lead to the formation of dihydropyridone derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, such as N-bromosuccinimide, and nucleophiles, such as amines or thiols, are frequently employed.
Major Products
The major products formed from these reactions include N-oxides, dihydropyridones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2,6-Bis(2-pyridyl)-4(1H)-pyridone has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be utilized in catalysis and materials science.
Biology: The compound’s ability to chelate metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the context of metal ion chelation therapy.
Industry: It can be employed in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2,6-Bis(2-pyridyl)-4(1H)-pyridone exerts its effects is primarily through its ability to coordinate with metal ions. The pyridyl and pyridone groups provide multiple coordination sites, allowing the compound to form stable complexes with various metal ions. These complexes can then participate in catalytic cycles or interact with biological targets, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry, but lacks the pyridone functionality.
1,10-Phenanthroline: Another widely used ligand, with a different ring structure and electronic properties.
2,6-Di(2-pyridyl)pyridine: Similar in structure but without the pyridone ring, affecting its coordination behavior.
Uniqueness
2,6-Bis(2-pyridyl)-4(1H)-pyridone is unique due to the presence of both pyridyl and pyridone functionalities, which provide distinct electronic and steric properties. This dual functionality enhances its ability to form stable complexes with a wide range of metal ions, making it particularly valuable in catalysis and materials science.
Properties
IUPAC Name |
2,6-dipyridin-2-yl-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-11-9-14(12-5-1-3-7-16-12)18-15(10-11)13-6-2-4-8-17-13/h1-10H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRORSVNZQWCZTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=O)C=C(N2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128143-88-4 | |
Record name | 2,6-Bis(2-pyridyl)-4(1H)-pyridone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-terpyridone interact with metal ions, and what are the structural implications?
A1: 4-terpyridone acts as a tridentate ligand, coordinating to metal ions like Ni(II), Fe(II), Ru(II), Cu(II), and Co(II) in a mer fashion. [, , ] This coordination forms a distorted octahedral geometry around the metal center. The nitrogen atom of the central pyridine ring (pyridone) forms a significantly shorter bond with the metal ion compared to the nitrogen atoms of the two terminal pyridine rings. [] This difference in bond lengths influences the electronic environment of the metal center and can impact its magnetic properties.
Q2: What is significant about the crystal structures observed in complexes containing 4-terpyridone?
A2: Metal complexes incorporating 4-terpyridone often exhibit a two-dimensional network referred to as the "terpy embrace" (2D-TE) grid. [] This grid structure arises from intermolecular interactions between the planar aromatic rings of adjacent complexes. While hydrogen bonding between the 4'-OH groups of opposing layers is absent, these groups interact with anions and solvent molecules located within the grooves of the 2D-TE grid. [] The specific arrangement of these grids, along with the presence of solvent molecules and counterions, can significantly influence the magnetic properties and spin-crossover behavior of the complexes. []
Q3: How does the choice of counterion influence the spin-crossover behavior in cobalt(II) complexes with 4-terpyridone?
A3: Studies have shown that the nature of the counterion significantly influences the spin-crossover behavior of [Co(4-terpyridone)2]X(p)·nS complexes. [] For example, complexes with [BF4]-, [SiF6]2-, and [NO3]- counterions exhibit spin-crossover behavior in the 400-100 K temperature range, while those with [Co(NCS)4]2- remain high-spin. [] This difference in behavior is attributed to variations in crystal packing and intermolecular interactions induced by the counterions, highlighting the importance of counterion selection in fine-tuning the magnetic properties of these complexes.
Q4: What is unique about the spin transition observed in the polymorphs of 2·1H2O?
A4: 2·1H2O exhibits polymorphism, with each polymorph displaying distinct spin-transition behavior. [] While polymorph 1 shows a continuous high-spin (HS) to low-spin (LS) transition upon cooling, polymorph 2 undergoes a unique "reverse" spin transition. [] This "reverse" transition involves an abrupt change from the initial HS state to an unstable intermediate HS phase, followed by a cooperative "normal" spin transition to the LS state upon further cooling. This phenomenon is attributed to a crystallographic phase transition occurring simultaneously with the "reverse" spin state transition, highlighting the interplay between structural changes and magnetic properties in this system. []
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